molecular formula C15H10ClF3N2 B2488861 1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole CAS No. 478030-46-5

1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole

Cat. No. B2488861
CAS RN: 478030-46-5
M. Wt: 310.7
InChI Key: FCFVNEYEZUZLEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as acid chlorides or esters. Specifically, for compounds similar to 1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole, cyclization followed by N-alkylation steps are commonly employed. This process might involve the use of starting materials like 2-chloromethylbenzimidazole, which is further reacted with reagents to introduce the trifluoromethyl and chlorophenyl groups (Zhou et al., 2004; Sánchez-Moreno et al., 2003).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a planar benzimidazole ring system, which can form hydrogen bonds and π-π interactions, contributing to its stability and reactivity. Structural modifications, such as the introduction of a trifluoromethyl group, can influence the electronic distribution, molecular geometry, and intermolecular interactions, affecting the compound's properties and reactivity (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, cyclization, and N-alkylation, due to the presence of reactive sites on the benzimidazole ring and the substituents. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of adjacent positions, facilitating certain reactions (El’chaninov et al., 1983).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. The presence of halogen atoms contributes to the compound's density and melting point. The planarity of the benzimidazole core and the nature of substituents influence its crystalline packing and solubility in various solvents (Kaynak et al., 2008).

Scientific Research Applications

Therapeutic Potential and Chemical Properties

Benzimidazole derivatives are crucial in medicinal chemistry due to their diverse biological activities. Variations in their composition have led to a range of therapeutic agents with increased efficacy and lower toxicity. These derivatives are known for their antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitory properties. The versatility of the Mannich reaction in organic synthesis is highlighted, especially in the creation of N-methyl derivatives and various drug molecules. The therapeutic applications of Mannich base benzimidazole derivatives include antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant effects (Vasuki et al., 2021).

DNA Binding and Fluorescence Imaging

Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives with benzimidazole groups, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These derivatives are extensively used in fluorescent DNA staining, chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and the analysis of plant chromosomes. They also find applications as radioprotectors and topoisomerase inhibitors, making them a valuable model for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Agricultural and Veterinary Applications

Benzimidazoles are widely used in agriculture and veterinary medicine as fungicides and anthelminthic drugs. Their mode of action primarily involves the inhibition of microtubule assembly by binding to tubulin. This property is not only important in the treatment of fungal infections and in veterinary medicine but also serves as a tool in fungal cell biology and molecular genetics research. The detailed characterization of the benzimidazole binding site at the tubulin molecule and its role in microtubule assembly is a subject of ongoing research (Davidse, 1986).

Synthesis and Structural Variability

The synthesis of benzimidazoles and their structural versatility are well-documented. The condensation of o-phenylenediamines with various electrophilic reagents leads to the synthesis of benzimidazoles, showcasing their synthetic utility in creating a wide array of biologically active molecules. These compounds are pivotal in the development of diverse medicinal agents, demonstrating their significance in both synthetic chemistry and pharmacological research (Ibrahim, 2011).

Mechanism of Action

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c16-11-6-2-1-5-10(11)9-21-13-8-4-3-7-12(13)20-14(21)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFVNEYEZUZLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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